molecular formula C18H15NO5 B5630790 3-(1,3-benzodioxol-5-yl)-2-[(3-methylbenzoyl)amino]acrylic acid

3-(1,3-benzodioxol-5-yl)-2-[(3-methylbenzoyl)amino]acrylic acid

Cat. No. B5630790
M. Wt: 325.3 g/mol
InChI Key: QZZZMGLZACQVGX-RIYZIHGNSA-N
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Description

Synthesis Analysis

Synthesis techniques for structurally similar compounds involve complex reactions, including dithiocarboxylation and condensation processes. For example, the synthesis of 3,3-bis(alkylthio)-2-(2-thioxo-benzo-2H-1,3-thiazole-3-yl)acrylonitriles and methyl and ethyl acrylates has been demonstrated through dithiocarboxylation of corresponding acetic acid derivatives, with the crystal structure of related compounds determined via X-ray analysis (Dölling et al., 1991).

Molecular Structure Analysis

The molecular structure of closely related compounds, such as ethyl 3,3-bis(methylthio)-2-(2-thioxo-benzo-2H-1,3-thiazole-3-yl)acrylate, has been elucidated using X-ray diffraction techniques, revealing complex structural characteristics (Dölling et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving similar compounds showcase a variety of reactivity patterns, including hydrohydroxyalkylation reactions catalyzed by ruthenium(0) to form lactones and spirolactone formations, indicating the potential for diverse chemical transformations (McInturff et al., 2013).

Physical Properties Analysis

The physical properties of structurally similar compounds can be deduced from their molecular structure and synthesis outcomes. For instance, the crystal structure determinations provide insights into the solid-state arrangements and potential physical properties, such as melting points and solubility characteristics (Dölling et al., 1991).

Chemical Properties Analysis

Chemical properties, including reactivity and stability, can be inferred from the synthesis and molecular structure analyses. The ability of related compounds to undergo diverse reactions, such as hydrohydroxyalkylation, indicates a significant level of chemical reactivity and potential for further chemical modifications (McInturff et al., 2013).

Future Directions

Future research could involve synthesizing this compound and studying its physical and chemical properties, as well as any potential biological activity. This could involve in vitro and in vivo studies, as well as computational modeling .

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-2-[(3-methylbenzoyl)amino]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-11-3-2-4-13(7-11)17(20)19-14(18(21)22)8-12-5-6-15-16(9-12)24-10-23-15/h2-9H,10H2,1H3,(H,19,20)(H,21,22)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZZMGLZACQVGX-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(3-methylphenyl)formamido]prop-2-enoic acid

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